molecular formula CH4Na2O7P2 B1331150 Oxidronate disodium CAS No. 14255-61-9

Oxidronate disodium

Cat. No. B1331150
CAS RN: 14255-61-9
M. Wt: 235.97 g/mol
InChI Key: VKKZUCSEWNITRU-UHFFFAOYSA-L
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Description

Oxidronate disodium, also known as etidronate disodium, is a synthetic therapeutic diphosphonate analogue of endogenous pyrophosphate. It is part of the bisphosphonate family of drugs and is characterized by its resistance to enzymatic hydrolysis. The compound binds to hydroxyapatite cells and reduces the number of osteoclasts, which inhibits abnormal bone resorption. Additionally, etidronate disodium may stimulate bone formation by osteoblasts .

Synthesis Analysis

Molecular Structure Analysis

Etidronate disodium's molecular structure is characterized by its P-C-P backbone, which is similar to the body's natural pyrophosphate. This structure allows it to bind strongly to bone mineral, specifically hydroxyapatite, which is the mineral component of bone .

Chemical Reactions Analysis

The provided papers do not detail specific chemical reactions involving etidronate disodium. However, its mode of action involves binding to bone mineral surfaces, which affects the activity of osteoclasts and potentially osteoblasts, altering the bone remodeling process .

Physical and Chemical Properties Analysis

The physical and chemical properties of etidronate disodium are not explicitly described in the provided papers. Generally, bisphosphonates like etidronate disodium are poorly absorbed when taken orally, with absorption primarily occurring in the stomach. The compound is not metabolized and is excreted in the urine or deposited in the skeleton. The half-life of etidronate disodium in the skeleton is approximately 12 days following oral administration .

Relevant Case Studies

Several studies have demonstrated the efficacy of etidronate disodium in various medical conditions. It has been used to manage hypercalcemia of malignancy, with a significant number of patients achieving normocalcemia when treated with etidronate in combination with rehydration and furosemide . In Paget's disease, etidronate disodium has shown a dose-response relationship in reducing pain and biochemical markers of the disease . It has also been effective in preventing the recurrence of heterotopic ossification in spinal cord injury patients . Moreover, etidronate disodium has been found to inhibit hypercalcemia caused by tumors, reduce bone metastasis, and decrease the invasion of bone adjacent to tumors without interfering with the antineoplastic activity of other chemotherapeutic agents . However, its efficacy in treating ectopic calcification due to dermatomyositis and scleroderma has been questioned . Additionally, etidronate disodium has been assessed for its safety as an additive in oral hygiene products and found to be safe at certain levels .

Scientific Research Applications

1. Prevention of Heterotopic Ossification

Oxidronate disodium, in a clinical trial, demonstrated effectiveness in preventing the recurrence of mineralization after surgical removal of heterotopic ossification in spinal cord injury patients. The drug showed no sign of recurrence as long as it was administered (Stover, Niemann, & Miller, 1976).

2. Inhibitor of Bone Resorption

As an amino-substituted bisphosphonate, Oxidronate disodium produces potent and specific inhibition of bone resorption without significant detrimental effect on bone growth and mineralization. It is effective in conditions like Paget's disease, hypercalcaemia of malignancy, osteolytic bone metastasis, steroid-induced osteoporosis, and idiopathic osteoporosis (Fitton & McTavish, 1991).

3. Use in Oral Hygiene Products

Investigations into the acute and subchronic toxicity and primary irritation potential of Oxidronate disodium in toothpaste and mouthwash formulations indicated its safety for consumer use at specific levels (Nixon, Buehler, & Newmann, 1972).

4. Treatment of Paget's Disease

A study demonstrated the effectiveness of Oxidronate disodium in reducing symptoms and biochemical markers of Paget's disease, with a significant reduction in serum alkaline phosphatase and hydroxyproline excretion, and improvement in pain (Altman et al., 1973).

5. Pediatric Osteoporosis Treatment

Oxidronate disodium has been explored for its use in treating pediatric osteoporosis, showing promising results in pain relief and increases in bone density in children with vertebral osteoporosis (Shaw, Boivin, & Crabtree, 2000).

6. Potential Prevention of Calcium Stones

Earlier research suggested the clinical utility of Oxidronate disodium in preventing calcium stones, although its use in urolithiasis was discontinued due to adverse effects on skeletal turnover and mineralization(Ebisuno et al., 1998).

7. Reproductive and Embryogenic Safety

The effects of Oxidronate disodium on reproduction and embryogeny were tested in rats and rabbits. The drug appeared to be non-toxic at certain dietary levels in pregnant rats and had no significant toxic effects on the dams or embryos in rabbits (Nolen & Buehler, 1971).

8. Treatment of Myositis Ossificans Progressiva

Oxidronate disodium was used in the treatment of myositis ossificans progressiva, showing effectiveness in preventing recalcification after removal of ectopic bone (Russell, Smith, Bishop, & Price, 1972).

9. Analytical Determination in Pharmaceuticals

Analytical methods for the quantitative analysis of Oxidronate disodium in pharmaceutical preparations have been developed, addressing challenges due to the lack of a detectable chromophore for conventional UV or fluorescence detection (Tsai, Ip, & Brooks, 1993).

10. Effect on Progressive Hearing Loss from Otosclerosis

properties

IUPAC Name

disodium;hydroxy-[hydroxy-[hydroxy(oxido)phosphoryl]methyl]phosphinate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/CH6O7P2.2Na/c2-1(9(3,4)5)10(6,7)8;;/h1-2H,(H2,3,4,5)(H2,6,7,8);;/q;2*+1/p-2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKKZUCSEWNITRU-UHFFFAOYSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(O)(P(=O)(O)[O-])P(=O)(O)[O-].[Na+].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

CH4Na2O7P2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

15468-10-7 (Parent)
Record name Oxidronic acid sodium salt
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014255619
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID80931520
Record name Disodium (hydroxymethylene)diphosphonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80931520
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

235.97 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Oxidronate disodium

CAS RN

14255-61-9
Record name Oxidronic acid sodium salt
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014255619
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Disodium (hydroxymethylene)diphosphonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80931520
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name OXIDRONATE DISODIUM
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H852YK87WP
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
J Jayakumar - 2017 - dspace.mit.edu
Computational modelling has completely redefined the experimentation process in many industries, allowing large sets of design concepts to be tested quickly and cheaply very early in …
Number of citations: 0 dspace.mit.edu

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